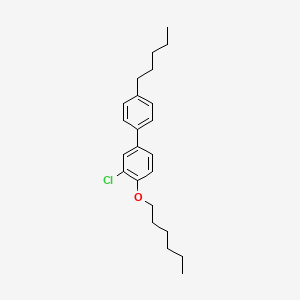
3-Chloro-4-(hexyloxy)-4'-pentyl-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a chlorine atom, a hexyloxy group, and a pentyl group attached to the biphenyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:
Chlorination: Introduction of a chlorine atom to the biphenyl core using chlorine gas (Cl₂) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Alkylation: Introduction of the pentyl group through a Friedel-Crafts alkylation reaction using pentyl chloride (C₅H₁₁Cl) and aluminum chloride (AlCl₃) as a catalyst.
Etherification: Introduction of the hexyloxy group via a nucleophilic substitution reaction using hexyloxy chloride (C₆H₁₃OCl) and a base like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, replacing it with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines, thiols, or other substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of liquid crystals for display technologies and as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, making it less hydrophobic.
4-Hexyloxy-4’-pentylbiphenyl: Lacks the chlorine atom, affecting its reactivity.
3-Chloro-4’-pentylbiphenyl: Lacks the hexyloxy group, altering its solubility and chemical properties.
Uniqueness
3-Chloro-4-(hexyloxy)-4’-pentyl-1,1’-biphenyl is unique due to the combination of the chlorine atom, hexyloxy group, and pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
87946-83-6 |
|---|---|
Molekularformel |
C23H31ClO |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-chloro-1-hexoxy-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C23H31ClO/c1-3-5-7-9-17-25-23-16-15-21(18-22(23)24)20-13-11-19(12-14-20)10-8-6-4-2/h11-16,18H,3-10,17H2,1-2H3 |
InChI-Schlüssel |
GJDDHOCWUAZPPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


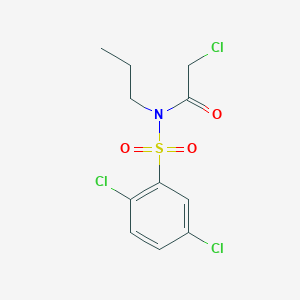
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)
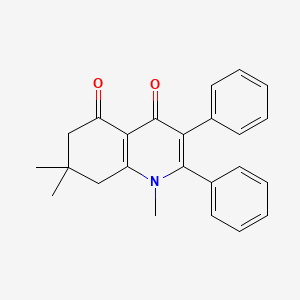
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)



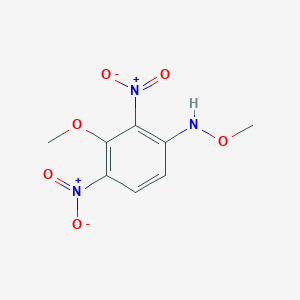
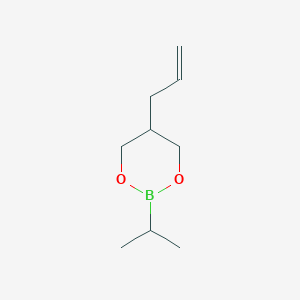
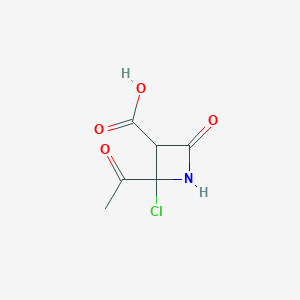
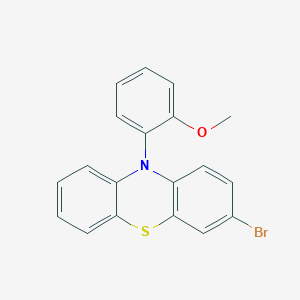


![2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14391573.png)
